5-(difluoromethyl)thiophene-3-carboxylic acid
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Overview
Description
5-(difluoromethyl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a difluoromethyl group at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be further functionalized to introduce the desired substituents.
Another approach involves the direct formylation or carboxylation of polyhalo-substituted thiophenes. This method can be challenging due to the difficulty in controlling the regioselectivity of the reactions .
Industrial Production Methods
Industrial production of 5-(difluoromethyl)thiophene-3-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of eco-friendly and cost-effective methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
5-(difluoromethyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the development of bioactive compounds with potential therapeutic properties.
Medicine: The compound may be explored for its potential as a drug candidate or as a precursor for drug synthesis.
Industry: It can be utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the carboxylic acid group can facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)thiophene-3-carboxylic acid
- 5-(chloromethyl)thiophene-3-carboxylic acid
- 5-(bromomethyl)thiophene-3-carboxylic acid
Uniqueness
5-(difluoromethyl)thiophene-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable scaffold for the development of new materials and bioactive compounds.
Properties
CAS No. |
189330-27-6 |
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Molecular Formula |
C6H4F2O2S |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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